molecular formula C9H10BrN B13448586 7-Bromo-1-methylindoline

7-Bromo-1-methylindoline

Cat. No.: B13448586
M. Wt: 212.09 g/mol
InChI Key: OYUZHJRNIYATQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-methylindoline is a chemical compound belonging to the indole family, characterized by a bromine atom at the 7th position and a methyl group at the 1st position of the indoline ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methylindoline typically involves the bromination of 1-methylindoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-methylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-1-methylindoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Medicine: Research on this compound includes its potential as an anticancer agent, antimicrobial agent, and in the development of new pharmaceuticals.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Bromo-1-methylindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the indoline ring structure allow the compound to bind with high affinity to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1-methylindoline is unique due to the presence of both the bromine atom and the methyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

7-bromo-1-methyl-2,3-dihydroindole

InChI

InChI=1S/C9H10BrN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-4H,5-6H2,1H3

InChI Key

OYUZHJRNIYATQD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.